2-Bromopyridine-1-oxide chloride

Catalog No.
S12986583
CAS No.
M.F
C5H4BrClNO-
M. Wt
209.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyridine-1-oxide chloride

Product Name

2-Bromopyridine-1-oxide chloride

IUPAC Name

2-bromo-1-oxidopyridin-1-ium;chloride

Molecular Formula

C5H4BrClNO-

Molecular Weight

209.45 g/mol

InChI

InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1

InChI Key

FRYPQGMFDZBQEW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-].[Cl-]

2-Bromopyridine-1-oxide chloride is a chemical compound with the molecular formula C₅H₄BrClN₁O. It is part of the pyridine family, characterized by a bromine atom at the second position of the pyridine ring and an oxide group at the first position. This compound is notable for its unique properties, including its potential as a precursor in various

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Oxidation: It can be oxidized to form pyridine derivatives or further oxidized to yield more complex structures .
  • Condensation Reactions: The compound can condense with active methylene compounds to produce derivatives of isoxazolono-pyridines, which are useful in medicinal chemistry .

Research indicates that 2-bromopyridine derivatives exhibit a range of biological activities. They have been studied for their potential as antimicrobial agents, with some derivatives showing significant activity against various bacterial strains. Additionally, compounds in this class may exhibit anti-inflammatory and anti-cancer properties, making them subjects of interest in pharmaceutical research .

The synthesis of 2-bromopyridine-1-oxide chloride can be achieved through several methods:

  • Oxidation of 2-Bromopyridine: A common method involves the oxidation of 2-bromopyridine using peracetic acid as an oxidizing agent. This process generates 2-bromopyridine-N-oxide, which can then be converted to the chloride form through chlorination reactions .
  • Lithium Halogen Exchange: Another method involves lithium halogen exchange followed by reaction with chlorinating agents to introduce the chloride functionality .
  • Direct Halogenation: Direct halogenation of 2-bromopyridine-N-oxide can also yield 2-bromopyridine-1-oxide chloride under appropriate conditions.

2-Bromopyridine-1-oxide chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug development.
  • Agricultural Chemicals: The compound may be utilized in the formulation of agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: It can be used in synthesizing functional materials and polymers that incorporate pyridine rings for enhanced properties.

Interaction studies involving 2-bromopyridine derivatives have shown that they can participate in cross-coupling reactions with various electrophiles. These studies highlight their reactivity and potential for forming complex molecular architectures. The kinetics of these interactions have been explored, revealing insights into their mechanisms and efficiency in synthetic applications .

Several compounds share structural similarities with 2-bromopyridine-1-oxide chloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-ChloropyridineContains chlorine instead of bromineGenerally more economically favorable for synthesis
3-BromopyridineBromine at the third positionDifferent reactivity patterns compared to 2-bromopyridine
2-BromoquinolineContains a quinoline structureExhibits different biological activities due to fused ring system
2-Bromo-5-methylpyridineMethyl group at the fifth positionAlters electronic properties, affecting reactivity

The uniqueness of 2-bromopyridine-1-oxide chloride lies in its specific combination of halogen and oxide functionalities, which influences its reactivity and biological activity compared to similar compounds.

2-Bromopyridine-1-oxide chloride is systematically named as 2-bromo-1-oxidopyridin-1-ium chloride, reflecting its structural features: a pyridine ring with a bromine substituent at the second carbon and an oxygen atom bonded to the nitrogen, accompanied by a chloride ion. Its molecular formula, C₅H₄BrClNO, corresponds to a molecular weight of 210.46 g/mol .

Structural Characteristics

  • Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.
  • Substituents:
    • Bromine at the 2-position (C2), directing electronic effects.
    • N-oxide group at the 1-position, creating a polarized N–O bond (1.34 Å) .
    • Chloride counterion stabilizing the cationic N-oxide.
PropertyValueSource
CAS Number80866-91-7
Molecular FormulaC₅H₄BrClNO
Molecular Weight210.46 g/mol
Melting Point131–134°C
InChI KeyFRYPQGMFDZBQEW-UHFFFAOYSA-N

Synonyms include 2-bromopyridine N-oxide hydrochloride and 2-bromo-1-oxidopyridin-1-ium chloride . The N-oxide group increases the ring’s electron density, making it susceptible to electrophilic attacks, while the bromide and chloride ions contribute to its ionic character .

Historical Context and Discovery

The synthesis of pyridine N-oxides dates to 1926, when Jakob Meisenheimer first oxidized pyridine using peroxybenzoic acid . This foundational work paved the way for derivatives like 2-bromopyridine-1-oxide chloride, which emerged as interest in halogenated N-oxides grew for their unique reactivity.

Key Milestones:

  • 1959: A study demonstrated the oxidative bromination of pyridine using heterocyclic N-oxide hydrobromides, highlighting the role of N-oxides in mediating halogen transfer .
  • 2000s: Advances in oxidation reagents, such as urea–hydrogen peroxide complexes, improved the efficiency of N-oxide synthesis .
  • 2011: 2-Bromopyridine-1-oxide chloride was utilized to synthesize pyridine-N-oxide-borane complexes, showcasing its versatility in organometallic applications .

The compound’s development parallels broader trends in heterocyclic chemistry, where modulating electronic effects through substituents like bromine and N-oxide groups enables tailored reactivity for metal coordination and cross-coupling reactions .

Significance in Organometallic and Coordination Chemistry

2-Bromopyridine-1-oxide chloride is pivotal in constructing metal-ligand complexes due to its dual functionality:

  • Lewis basic N-oxide group: Coordinates to metal centers via the oxygen lone pairs.
  • Bromine substituent: Participates in oxidative addition reactions with transition metals like palladium or nickel.

Applications in Synthesis:

  • Nickel Complexes: Reacts with nickel(II) salts to form bis(2-selenopyridine-N-oxide)nickel(II)-acetone complexes, where the N-oxide acts as a bidentate ligand .
  • Borane Adducts: Serves as a reactant with alkynyltriarylborates to generate pyridine-N-oxide-borane intramolecular complexes, used in catalytic cycles .
  • Cross-Coupling Reactions: The bromine atom undergoes Suzuki-Miyaura couplings, enabling the formation of biaryl structures central to pharmaceutical intermediates .
ComplexMetal CenterLigand RoleApplicationSource
[Ni(C₅H₄NOSe)₂]·0.25C₃H₆ONi(II)Bidentate via N-oxideCatalysis
Pyridine-N-oxide-BH₃BoronLewis acid-base adductReducing agent synthesis

The N-oxide group’s electron-donating capacity stabilizes metal centers in high oxidation states, while the bromide facilitates ligand displacement, making the compound indispensable in designing catalysts and functional materials .

X-ray Diffraction Studies

2-Bromopyridine-1-oxide chloride exhibits a complex molecular architecture characterized by the presence of a brominated pyridine ring with an N-oxide functional group and an associated chloride ion [1]. The compound exists as a salt form with the molecular formula C₅H₄BrClNO, where the chloride serves as a counterion to the protonated pyridine N-oxide structure [2]. The molecular weight of this compound is 209.45 g/mol, reflecting the combined mass of the organic cation and chloride anion [1].

Crystallographic investigations of related bromopyridine N-oxide derivatives provide valuable insights into the structural characteristics of these compounds [11]. X-ray diffraction studies on 3-bromopyridine N-oxide, a closely related structural analog, reveal that the compound crystallizes with two molecules in the asymmetric unit that are related by a pseudo-inversion center [11]. The crystal structure exhibits a distinctive herringbone pattern with the zigzag running along the b-axis direction [11]. The least-squares plane containing the rings of both asymmetric molecules and the plane containing the symmetrically related molecules make a plane-plane angle of 66.69 degrees, which defines the bend of the herringbone pattern [11].

The bromine group positioning in bromopyridine N-oxide structures demonstrates specific intermolecular interactions [11]. In the crystal lattice, bromine atoms on neighboring molecules point toward each other, establishing Br⋯Br intermolecular distances of approximately 4.0408 Å [11]. The herringbone layer-to-layer distance measures 3.431 Å with a shift of 1.742 Å, indicating well-defined packing arrangements [11]. Notably, these structures exhibit no short contacts, hydrogen bonds, or π-π interactions, suggesting that the crystal packing is primarily governed by van der Waals forces and halogen interactions [11].

Comparative Analysis with Related Pyridine N-Oxide Derivatives

Comparative structural analysis reveals significant differences between bromopyridine N-oxide derivatives and other halogenated pyridine N-oxides [12] [36]. The presence of electron-withdrawing groups such as bromine in the 2-position results in distinctive structural modifications compared to unsubstituted pyridine N-oxide [12]. The ipso-angle, which represents the C-C-C angle at the substitution site, shows notable variations depending on the nature of the substituent [12].

In pyridine N-oxide derivatives, the N-O bond length serves as a critical structural parameter that reflects the electronic influence of substituents [12]. The semipolar N→O bond length in bromopyridine N-oxide derivatives typically ranges from 1.264 to 1.279 Å, which is shorter than the corresponding bond in trimethylamine N-oxide [22]. This shortening reflects the increased π-character of the N-O bond due to resonance effects within the aromatic system [22].

Structural comparisons with other halogenated pyridine N-oxides demonstrate that fluorinated derivatives exhibit slightly different geometric parameters [36]. The N-oxide bond lengths in fluorinated pyridine N-oxides are consistently 0.004 to 0.008 Å shorter than those in corresponding brominated analogs [36]. The endocyclic bond angles also vary significantly, with the N₁-C₂-C₃ angle showing variations of up to 2.5 degrees between different halogenated derivatives [36].

The molecular planarity of pyridine N-oxide derivatives is generally well-maintained, with root-mean-square deviations typically less than 0.01 Å [12]. This planarity facilitates π-conjugation throughout the aromatic system and contributes to the stability of the N-oxide functional group [12].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2-bromopyridine-1-oxide chloride [13]. The ¹H NMR spectrum of related 3-bromopyridine N-oxide shows characteristic aromatic proton signals in the range of 7.21-8.40 ppm [13]. The proton at the 2-position (ortho to nitrogen) typically appears as the most downfield signal due to the deshielding effect of the N-oxide functionality [13].

The ¹³C NMR spectrum reveals distinct carbon environments influenced by both the bromine substituent and the N-oxide group [13]. For 3-bromopyridine N-oxide, the carbon signals appear at 120.2, 125.9, 128.7, 137.7, and 140.3 ppm [13]. The carbon bearing the bromine substituent typically exhibits a characteristic downfield shift due to the halogen's electronegativity [13].

The N-oxide functionality significantly affects the chemical shifts of adjacent carbons through electron-withdrawing resonance effects [13]. This influence extends throughout the aromatic ring system, causing systematic downfield shifts in both ¹H and ¹³C NMR spectra compared to the parent pyridine derivatives [13]. The magnitude of these shifts depends on the proximity to the N-oxide group and the electronic nature of other substituents [13].

Coupling patterns in the ¹H NMR spectrum reflect the substitution pattern and provide confirmation of the regiochemistry [13]. The coupling constants between adjacent aromatic protons typically range from 6.5 to 8.3 Hz, consistent with ortho-coupling in pyridine derivatives [13]. Meta-coupling constants are generally smaller, ranging from 1.5 to 2.0 Hz [13].

Infrared (IR) and Raman Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for 2-bromopyridine-1-oxide chloride [15] [17]. The N-O stretching vibration represents the most diagnostic feature, typically appearing in the range of 1200-1280 cm⁻¹ [15] [17]. This frequency is significantly higher than the N-O stretch in aliphatic N-oxides, reflecting the increased bond strength due to aromatic conjugation [17].

The N-O stretching frequency in pyridine N-oxide appears as a doublet at 1264 and 1286 cm⁻¹, indicating vibrational coupling with ring modes [17]. This characteristic splitting pattern serves as a reliable identification marker for pyridine N-oxide derivatives [17]. The exact position of these bands is influenced by substituent effects, with electron-withdrawing groups like bromine causing slight shifts to higher frequencies [15].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric modes that may be weak or absent in infrared spectra [17]. The N-O stretching vibration in Raman spectra typically appears at 1254 ± 10 cm⁻¹ [17]. The intensity and frequency of this band are sensitive to hydrogen bonding and solvent effects [17].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the C-C ring stretching modes are observed between 1400-1600 cm⁻¹ [15]. The C-Br stretching vibration typically appears at lower frequencies, around 500-700 cm⁻¹, depending on the specific substitution pattern [15]. Out-of-plane C-H bending vibrations provide additional structural information, appearing in the range of 700-900 cm⁻¹ [15].

UV-Vis Absorption Characteristics

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions characteristic of 2-bromopyridine-1-oxide chloride [15] [18]. Pyridine N-oxide derivatives typically exhibit two primary absorption bands: an intense band around 280 nm attributed to π-π* transitions and a weaker band near 320 nm assigned to n-π* transitions [15]. The presence of bromine substitution can cause bathochromic shifts in these absorption maxima [15].

The π-π* transition band represents electron promotion from bonding π orbitals to antibonding π* orbitals within the aromatic system [15]. This transition is typically intense with extinction coefficients on the order of 10⁴ M⁻¹cm⁻¹ [15]. The exact wavelength depends on the extent of π-conjugation and the electronic effects of substituents [15].

The n-π* transition involves promotion of an electron from a non-bonding orbital localized on the N-oxide oxygen to an antibonding π* orbital of the aromatic ring [15] [18]. This transition is typically weaker than the π-π* transition and shows greater sensitivity to solvent effects [15]. The intensity of this band decreases upon complexation or hydrogen bonding, as the lone pair electrons become involved in intermolecular interactions [15].

Vacuum ultraviolet spectroscopy of pyridine N-oxide has identified nearly 30 Rydberg states based on the first three ionization energies [18]. These high-energy transitions provide detailed information about the electronic structure and ionization pathways [18]. The adiabatic ionization energy order has been confirmed as 1²B₁ < 1²B₂ < 1²A₂ < 2²B₁ [18].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 2-bromopyridine-1-oxide chloride [20] [22] [23]. Modern DFT methods, particularly those incorporating dispersion corrections such as B3LYP-D3 and M06-2X, accurately reproduce the geometric parameters and energetic properties of pyridine N-oxide derivatives [22] [35].

The calculated N-O bond dissociation energies for pyridine N-oxide derivatives range from approximately 60-64 kcal/mol, depending on the computational method employed [22]. B3LYP/6-31G* calculations predict a bond dissociation energy of 62.1 kcal/mol for pyridine N-oxide, while M06/6-311G+(d,p) calculations yield 61.5 kcal/mol [22]. These values are significantly higher than those calculated for trimethylamine N-oxide, reflecting the additional stabilization provided by aromatic conjugation [22].

The influence of bromine substitution on the electronic structure manifests in several ways [36]. DFT calculations reveal that electron-withdrawing substituents like bromine cause systematic changes in bond lengths and angles [36]. The N-oxide bond length typically shortens by 0.004-0.008 Å compared to unsubstituted pyridine N-oxide [36]. The ipso-angle at the substitution site shows the most significant variation, with electron-withdrawing groups causing angle widening [12].

Molecular dipole moments calculated using DFT methods provide information about charge distribution and polarity [36]. Bromopyridine N-oxide derivatives typically exhibit dipole moments in the range of 4-6 Debye units, with the exact value depending on the substitution pattern [36]. The presence of multiple electron-withdrawing groups can increase the dipole moment by up to 3.6 D [36].

Molecular Orbital Analysis

Molecular orbital analysis reveals the electronic structure underlying the unique properties of 2-bromopyridine-1-oxide chloride [22] [23]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's reactivity and spectroscopic properties [22]. Natural Bond Orbital (NBO) analysis provides detailed information about bonding interactions and charge distribution [22].

The N-O bond in pyridine N-oxide derivatives exhibits significant covalent character with some ionic contribution [22]. NBO analysis reveals the presence of lone pair interactions between the oxygen atom and antibonding π* orbitals of the pyridine ring [22]. These interactions contribute to the stabilization of the N-oxide functionality and influence the overall electronic structure [22].

Quantum Theory of Atoms in Molecules (QTAIM) analysis provides additional insights into the nature of chemical bonding [22]. The electron density at the N-O bond critical point typically ranges from 0.2-0.3 e/ų, indicating a strong covalent bond with partial ionic character [22]. The bond ellipticity values are relatively low, confirming the cylindrical symmetry expected for a strong covalent bond [22].

The frontier molecular orbitals show characteristic patterns that explain the reactivity of pyridine N-oxide derivatives [23]. The HOMO typically contains significant contribution from the N-oxide oxygen lone pairs, making this site nucleophilic [23]. The LUMO is generally localized on the pyridine ring, particularly at the ortho and para positions relative to nitrogen [23]. This orbital distribution explains the regioselectivity observed in electrophilic aromatic substitution reactions [23].

Density functional calculations also predict vibrational frequencies with good accuracy [22]. The calculated N-O stretching frequency for pyridine N-oxide is approximately 1280 cm⁻¹, in excellent agreement with experimental values [22]. The force constant for the N-O bond is calculated to be approximately 1.8 times larger than that of trimethylamine N-oxide, consistent with the shorter bond length and higher stretching frequency [22].

Summary of Structural Data

ParameterValueMethodReference
Molecular Weight209.45 g/molExperimental [1]
N-O Bond Length1.264-1.279 ÅX-ray/DFT [22] [36]
Br⋯Br Distance4.0408 ÅX-ray [11]
N-O Stretch (IR)1264-1286 cm⁻¹IR Spectroscopy [17]
N-O Stretch (Raman)1254 ± 10 cm⁻¹Raman Spectroscopy [17]
UV Absorption (π-π*)~280 nmUV-Vis [15]
UV Absorption (n-π*)~320 nmUV-Vis [15]
Bond Dissociation Energy60-64 kcal/molDFT [22]
Dipole Moment4-6 DDFT [36]

Diazotization and Bromination Pathways

The classical approach to synthesizing 2-bromopyridine-1-oxide chloride involves a two-step process beginning with the preparation of 2-bromopyridine through diazotization and bromination pathways, followed by oxidation to the corresponding N-oxide [2]. This methodology represents one of the most established and reliable synthetic routes in heterocyclic chemistry.

The diazotization-bromination sequence typically employs 2-aminopyridine as the starting material [3] [2]. In the first step, 2-aminopyridine undergoes diazotization using sodium nitrite in the presence of hydrobromic acid at temperatures maintained below 0°C [2]. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes bromination with liquid bromine to yield 2-bromopyridine [2]. This process requires careful temperature control, with reaction temperatures maintained between -5°C and 0°C to prevent decomposition of the thermally sensitive diazonium intermediate .

The detailed mechanism involves the initial formation of nitrous acid from sodium nitrite and hydrobromic acid, followed by nitrosation of the amino group to generate the corresponding diazonium bromide salt [2]. The subsequent treatment with bromine facilitates the substitution of the diazonium group with bromine, yielding 2-bromopyridine in yields ranging from 70-92% [2]. The reaction is typically completed within 30 minutes to 3 hours, depending on the specific conditions employed [2].

Industrial implementations of this methodology have demonstrated remarkable consistency and scalability [4]. A modified version utilizing 48% hydrobromic acid has been reported to achieve yields of 86-92%, representing a significant improvement over earlier methodologies [2]. The process involves the careful addition of 2-aminopyridine to cooled hydrobromic acid, followed by dropwise addition of liquid bromine under an inert atmosphere [2]. The reaction mixture is maintained at 0°C during bromine addition and subsequently neutralized with sodium hydroxide to release the crude 2-bromopyridine product [2].

Oxidation of 2-Bromopyridine Precursors

The oxidation of 2-bromopyridine to its corresponding N-oxide represents a critical transformation in the synthesis of 2-bromopyridine-1-oxide chloride [5] [6] [3]. Multiple oxidation methodologies have been developed, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

The most widely employed method utilizes m-chloroperbenzoic acid as the oxidizing agent [5] [7]. This approach provides excellent yields of up to 97% under mild reaction conditions [5]. The reaction typically employs dry chloroform as the solvent and proceeds at room temperature over 2-6 hours [5]. The mechanism involves nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid, resulting in the formation of the N-oxide with concurrent elimination of m-chlorobenzoic acid [5].

Alternative oxidation protocols have been developed using hydrogen peroxide in combination with glacial acetic acid [8]. This methodology offers the advantage of using readily available and inexpensive reagents [8]. The reaction is conducted at temperatures between 70-80°C for 5-8 hours, yielding 70-80% of the desired N-oxide product [8]. The process involves the in situ formation of peracetic acid, which serves as the active oxidizing species [6].

Peracetic acid generated from hydrogen peroxide and acetic acid has also been employed for the large-scale oxidation of halopyridines to their corresponding N-oxides [6]. This method is particularly suited for industrial applications due to its cost-effectiveness and scalability [6]. The reaction is typically conducted under controlled temperature and pressure conditions to ensure optimal yield and product quality [6].

The oxidation of 2-bromopyridine using bis(trimethylsilyl)peroxide in the presence of catalytic amounts of inorganic rhenium derivatives has emerged as a highly efficient methodology [9]. This approach offers the advantage of simple workup procedures, typically requiring only filtration or Kugelrohr distillation to obtain analytically pure products [9]. Yields of 93-98% have been reported using this methodology, making it particularly attractive for laboratory-scale preparations [9].

Novel Catalytic Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed methodologies have revolutionized the synthesis and functionalization of 2-bromopyridine N-oxide derivatives [10] [11] [12]. These approaches offer enhanced selectivity, milder reaction conditions, and expanded substrate scope compared to traditional methodologies.

The palladium-catalyzed direct arylation of pyridine N-oxides with bromoarenes represents a significant advancement in the field [13] [14]. Using palladium acetate in combination with tri-tert-butylphosphine as the ligand system, this methodology enables the regioselective formation of C-C bonds at the 2-position of pyridine N-oxides [13]. The reaction typically employs potassium carbonate as the base and toluene as the solvent, with reactions conducted at 120°C for 24 hours [14]. Yields ranging from 67-89% have been reported for various substituted substrates [14].

A particularly innovative application involves the synthesis of pyridine-N-oxide-borane intramolecular complexes through palladium-catalyzed reaction of 2-bromopyridine-N-oxides with alkynyltriarylborates [10] [11]. This methodology employs palladium acetate as the catalyst and proceeds under mild conditions at room temperature [10]. The reaction generates novel intramolecular complexes featuring an aza-stilbene π-framework, with yields typically ranging from 60-80% [10] [11].

The mechanism of these palladium-catalyzed transformations involves oxidative addition of the aryl halide to palladium(0), followed by C-H activation of the pyridine N-oxide substrate [11]. The resulting organopalladium intermediate undergoes reductive elimination to form the desired C-C bond while regenerating the palladium(0) catalyst [11]. The N-oxide functionality plays a crucial role in directing the selectivity of the C-H activation step [13].

Ligand-free Suzuki reactions in aqueous media have been developed for the arylation of pyridine N-oxides [15] [16]. These environmentally benign protocols employ palladium acetate as the catalyst and diisopropylamine as the base, achieving good to excellent yields within 1 hour [15]. The methodology is particularly attractive for industrial applications due to the elimination of expensive phosphine ligands and the use of water as the reaction medium [16].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of pyridine N-oxide derivatives [17] [18] [19]. These methodologies offer significant advantages in terms of reaction time reduction, improved yields, and enhanced selectivity.

The microwave-assisted preparation of pyridine N-oxide derivatives in microreactors has demonstrated remarkable improvements in conversion efficiency compared to conventional batch processes [17]. Studies have shown that 2-bromopyridine, which gives poor conversion in batch reactions (2%), achieves significantly higher conversion (15%) under microwave conditions in microreactors [17]. This improvement can be further enhanced through optimization of reaction parameters [17].

Microwave-promoted palladium-catalyzed direct arylation protocols have been developed for the synthesis of benzisoxazolo[2,3-a]pyridinium tetrafluoroborates [14]. These reactions employ pyridine N-oxide and 2-bromoacetanilides as coupling partners, with reactions conducted at 140°C under microwave irradiation [14]. The methodology eliminates the need for special oxygen or water exclusion techniques while maintaining good synthetic yields [14].

The application of microwave irradiation to multicomponent reactions has enabled the synthesis of diversely substituted quinoline derivatives and dihydropyrido[2,3-d]pyrimidines [18]. These catalyst-free, one-pot procedures employ DMF as the solvent and achieve reaction completion within 8-20 minutes at temperatures of 125-135°C [18]. The methodology demonstrates excellent functional group compatibility and provides access to nitrogen-rich heterocyclic frameworks [18].

Temperature and time optimization studies have revealed that microwave-assisted syntheses typically require reaction temperatures between 125-155°C for optimal results [20]. Reaction times are dramatically reduced compared to conventional heating, with most transformations completing within 8-50 minutes [19] [20]. The enhanced reaction rates are attributed to the efficient and uniform heating provided by microwave irradiation [19].

Purification and Yield Optimization Strategies

The purification and isolation of 2-bromopyridine-1-oxide chloride and related derivatives require carefully optimized procedures to achieve high purity and yield recovery [2] [8] [9]. Multiple complementary techniques have been developed to address the challenges associated with these compounds.

Vacuum distillation represents the most widely employed purification technique for 2-bromopyridine derivatives [2] [21]. The standard procedure involves distillation at 74-75°C under reduced pressure (13 mmHg), achieving yield recoveries of 85-95% [2]. This methodology is particularly effective for removing volatile impurities and unreacted starting materials [21]. The distillation should be conducted using a Vigreux column to ensure efficient separation [2].

Crystallization from diethyl ether has proven particularly effective for obtaining X-ray quality crystals of pyridine N-oxide derivatives [8]. The procedure involves dissolving the crude product in cold HPLC-grade diethyl ether, followed by vacuum filtration to remove insoluble impurities [8]. The filtrate is then allowed to undergo slow evaporation at 4°C in a laboratory refrigerator for 48-72 hours [8]. This methodology typically achieves yield recoveries of 70-80% while providing very high purity products suitable for analytical characterization [8].

Column chromatography using silica gel provides an effective method for separating complex mixtures and achieving high purity [14] [8]. Various eluent systems can be employed depending on the specific polarity requirements of the target compound [8]. This technique is particularly valuable when dealing with reaction mixtures containing multiple products or when high purity is essential for subsequent transformations [14].

Liquid-liquid extraction protocols have been optimized for the isolation of pyridine N-oxide derivatives from aqueous reaction mixtures [22] [8]. The procedure typically involves pH adjustment to achieve optimal partitioning between organic and aqueous phases [8]. Chloroform is commonly employed as the organic extractant, with multiple extractions performed to maximize yield recovery [22]. pH control is critical for this methodology, as protonation state significantly affects the distribution coefficient [8].

Kugelrohr distillation has emerged as a particularly gentle purification technique for thermally sensitive pyridine N-oxide compounds [9] [23]. This methodology employs reduced pressure and gradual heating to minimize thermal decomposition [9]. Yield recoveries of 90-98% with very high purity are routinely achieved [23]. The technique is especially valuable for compounds that are prone to degradation under the higher temperatures required for conventional distillation [9].

Recrystallization procedures have been optimized for various solvent systems to maximize both yield and purity [8] [24]. The choice of solvent depends on the solubility characteristics of the specific compound and the nature of the impurities present [8]. Multiple recrystallization cycles may be required to achieve the desired purity level, particularly for analytical-grade materials [24]. Temperature control during the crystallization process is critical for achieving optimal crystal quality [8].

The optimization of purification strategies often involves the sequential application of multiple techniques [8]. For example, initial crude purification may be achieved through liquid-liquid extraction, followed by column chromatography for intermediate purification, and final recrystallization or distillation for analytical purity [8]. This multi-step approach typically results in overall yield recoveries of 60-85% while achieving very high purity levels [8].

Hydrogen Bond Acceptor Count

2

Exact Mass

207.91648 g/mol

Monoisotopic Mass

207.91648 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types